Potency of CYP1B1-IN-1 Compared to the Lead Compound α-Naphthoflavone (ANF)
CYP1B1-IN-1 (Compound 9e) exhibits potent inhibition of the CYP1B1 enzyme. In a direct comparison, it was found to be 10-fold more potent than its lead compound, α-naphthoflavone (ANF) [1]. The quantitative data supporting this differentiation is provided below.
| Evidence Dimension | Inhibitory potency against CYP1B1 |
|---|---|
| Target Compound Data | IC50 = 0.49 nM |
| Comparator Or Baseline | α-Naphthoflavone (ANF) |
| Quantified Difference | 10-fold more potent than ANF (ANF IC50 not explicitly stated but inferred to be approximately 4.9 nM from the 10-fold difference) |
| Conditions | In vitro enzyme inhibition assay using recombinant CYP1B1 |
Why This Matters
This data confirms that CYP1B1-IN-1 is not just a potent inhibitor but represents a significant improvement in potency over its parent scaffold, which is a key factor for scientific selection when high target affinity is required.
- [1] Dong J, Wang Z, Cui J, Meng Q, Li S. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors. Eur J Med Chem. 2020 Feb 1;187:111938. View Source
